molecular formula C7H15BrO B8687620 1-Bromo-5-ethoxypentane

1-Bromo-5-ethoxypentane

Cat. No. B8687620
M. Wt: 195.10 g/mol
InChI Key: DRTWXURLAVHUQM-UHFFFAOYSA-N
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Patent
US06045720

Procedure details

10 g of pyridine was added dropwise to a solution of 78 g (0.29 mol) of phosphorus tribromide in 130 ml of benzene. After the solution was stirred for 10 minutes and cooled to -5° C., a mixture of 102 g (0.77 mol) of pentane diol monoethyl ether and 5 g of pyridine was added dropwise. After maintaining the reaction temperature at 0° C. and stirring for 2 hours, the solution was stirred for 8 hours at the room temperature. 100 ml of water was added and extracted with diethyl ether. The organic layer was washed subsequently with 6N hydrochloric acid and an aqueous sodium hydrogen carbonate solution, then dried over anhydrous magnesium sulfate and concentrated. The residue was distilled under the reduced pressure, to obtain 103 g of 5-bromopentyl ethyl ether. Boiling point; 47-48° C. (1 mmHg).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
pentane diol monoethyl ether
Quantity
102 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.P(Br)(Br)[Br:8].[CH2:11]([O:13][CH:14](O)[CH2:15][CH2:16][CH2:17][CH3:18])[CH3:12].O>C1C=CC=CC=1>[CH2:11]([O:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][Br:8])[CH3:12]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
78 g
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
130 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
pentane diol monoethyl ether
Quantity
102 g
Type
reactant
Smiles
C(C)OC(CCCC)O
Name
Quantity
5 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
After the solution was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
After maintaining the reaction temperature at 0° C.
STIRRING
Type
STIRRING
Details
stirring for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
the solution was stirred for 8 hours at the room temperature
Duration
8 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The organic layer was washed subsequently with 6N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aqueous sodium hydrogen carbonate solution, then dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under the reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)OCCCCCBr
Measurements
Type Value Analysis
AMOUNT: MASS 103 g
YIELD: CALCULATEDPERCENTYIELD 182%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.